AMG-837 sodium

Drug-induced liver injury (DILI) Hepatotoxicity GPR40 agonists

AMG-837 sodium is the definitive non-hepatotoxic GPR40 partial agonist for T2DM research. Unlike TAK-875 (fasiglifam), which was terminated for drug-induced liver injury, AMG-837 has been validated as a liver-safe control in comparative transcriptomic analyses. Its partial agonism at GPR40 (85% of DHA maximal response) provides a benchmark for dissecting signaling bias versus full agonists and AgoPAMs. With 84% oral bioavailability and a defined rat plasma Cmax of 1.4 µM, it is optimized for reproducible PK/PD modeling. Procure this compound to eliminate DILI as a confounding variable in chronic metabolic studies.

Molecular Formula C26H20F3NaO3
Molecular Weight 460.4 g/mol
CAS No. 865231-45-4
Cat. No. B605418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAMG-837 sodium
CAS865231-45-4
SynonymsAMG-837 sodium;  AMG-837 sodium salt
Molecular FormulaC26H20F3NaO3
Molecular Weight460.4 g/mol
Structural Identifiers
SMILESCC#CC(CC(=O)[O-])C1=CC=C(C=C1)OCC2=CC(=CC=C2)C3=CC=C(C=C3)C(F)(F)F.[Na+]
InChIInChI=1S/C26H21F3O3.Na/c1-2-4-21(16-25(30)31)20-9-13-24(14-10-20)32-17-18-5-3-6-22(15-18)19-7-11-23(12-8-19)26(27,28)29;/h3,5-15,21H,16-17H2,1H3,(H,30,31);/q;+1/p-1/t21-;/m0./s1
InChIKeyCRTDAZVPDCRYKT-BOXHHOBZSA-M
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

AMG-837 Sodium (CAS 865231-45-4) as a Potent GPR40 Partial Agonist for Type 2 Diabetes Research


AMG-837 sodium is a synthetic, orally bioavailable partial agonist of the G protein-coupled receptor 40 (GPR40/FFA1), developed by Amgen as a clinical candidate for type 2 diabetes mellitus (T2DM) [1]. The compound enhances glucose-stimulated insulin secretion (GSIS) in a glucose-dependent manner, thereby minimizing the risk of hypoglycemia [1]. As a sodium salt, AMG-837 was formulated to overcome the poor physicochemical stability of its free acid form, ensuring reliability in preclinical and early clinical studies [2].

Why In-Class GPR40 Agonists Cannot Substitute for AMG-837 Sodium: Key Differentiators


Substituting AMG-837 sodium with another GPR40 agonist is not scientifically justifiable due to critical differences in receptor signaling modality (partial vs. full agonism) and safety profile. While TAK-875 (fasiglifam) advanced to Phase III trials, its development was terminated due to drug-induced liver injury (DILI) [1]. In contrast, AMG-837 has been explicitly shown to lack this hepatotoxicity in comparative studies [2]. Furthermore, as a partial agonist, AMG-837 exhibits a distinct efficacy ceiling (85% of DHA's maximal response), which fundamentally differentiates its pharmacological behavior from full agonists like TAK-875 and AgoPAMs [3]. These disparities in safety and signaling underscore why AMG-837 sodium cannot be generically interchanged with other GPR40-targeting molecules.

Quantitative Evidence Guide: AMG-837 Sodium Differentiation vs. Comparators


Superior Hepatotoxicity Profile: AMG-837 Does Not Induce Acute Liver Injury Unlike TAK-875

In a comparative hepatic transcriptome study, AMG-837 was directly evaluated alongside TAK-875 and TUG-770 for hepatotoxic potential. Among the three GPR40 agonists, only TAK-875 induced acute liver injury in mice [1]. AMG-837 and TUG-770 served as negative controls, showing no elevation in liver injury markers or transcriptomic signatures of ER stress, inflammation, or apoptosis, unlike TAK-875 [1]. This establishes a clear safety differentiation between AMG-837 and the clinically terminated TAK-875.

Drug-induced liver injury (DILI) Hepatotoxicity GPR40 agonists Transcriptomics

Partial Agonist Efficacy Profile: 85% Maximal Response Relative to DHA

AMG-837 functions as a partial agonist at the GPR40 receptor, achieving 85% of the maximal response elicited by the endogenous ligand docosahexaenoic acid (DHA) under standard assay conditions [1]. This partial agonism contrasts with full agonists like TAK-875 and AgoPAMs (e.g., AM-1638), which can achieve full receptor activation. The efficacy ceiling of AMG-837 is a critical pharmacological distinction that may contribute to its differentiated safety and signaling profile [2].

GPR40 partial agonist Efficacy ceiling DHA Calcium flux

High Oral Bioavailability (F=84%) in Preclinical Models

AMG-837 sodium demonstrates excellent oral bioavailability, with a reported value of 84% following a single oral dose of 0.5 mg/kg in Zucker fatty rats [1]. This high systemic exposure is accompanied by a total plasma Cmax of 1.4 µM [1]. While direct comparative PK data for other GPR40 agonists in identical models is often limited, this high bioavailability is a key parameter supporting its robust in vivo efficacy and favorable developability profile.

Pharmacokinetics Oral bioavailability Zucker fatty rat Cmax

Potent Glucose-Dependent Insulin Secretion with EC50 of 142 nM in Primary Islets

AMG-837 sodium potentiates glucose-stimulated insulin secretion (GSIS) from isolated mouse pancreatic islets with an EC50 of 142 ± 20 nM [1]. Importantly, this effect is strictly glucose-dependent; AMG-837 does not stimulate insulin secretion under low-glucose conditions, thereby mitigating the risk of hypoglycemia [1]. This in vitro potency in a physiologically relevant primary cell model distinguishes it from compounds with poor islet penetration or non-specific insulinotropic effects.

Insulin secretion Glucose-dependent Pancreatic islets GSIS

Enantioselective Synthesis Achieved via Catalytic Asymmetric Conjugate Addition

The synthesis of AMG-837 has been optimized to a scalable, enantioselective route involving a catalytic asymmetric conjugate addition of a terminal alkyne to an α,β-unsaturated thioamide [1]. This process allows for the efficient construction of the requisite chiral stereogenic center with high enantioselectivity, enabling the production of gram-scale quantities of optically pure compound [1]. Subsequent process development replaced the original 12-step synthesis with a robust 9-step route, achieving an overall yield of 25% [2]. This established synthetic accessibility contrasts with many GPR40 agonists that lack a well-defined, scalable enantioselective route.

Enantioselective synthesis Asymmetric catalysis Process chemistry Chiral purity

Recommended Research and Industrial Applications for AMG-837 Sodium


In Vivo Efficacy Studies Requiring a Hepatotoxicity-Benchmarked GPR40 Agonist

For researchers conducting chronic in vivo studies where liver safety is a critical endpoint, AMG-837 sodium is the preferred GPR40 agonist. Unlike TAK-875, which induces acute liver injury in murine models [1], AMG-837 has been validated as a non-hepatotoxic control in comparative transcriptomic analyses [1]. This makes it an ideal tool compound for investigating the metabolic benefits of GPR40 agonism without the confounding variable of DILI, particularly in long-term diet-induced obesity (DIO) or genetic models of T2DM.

Pharmacological Profiling of Partial vs. Full GPR40 Agonism

AMG-837 sodium serves as a benchmark partial agonist for dissecting the signaling bias of GPR40. Its defined efficacy ceiling (85% of DHA response) [2] allows researchers to directly compare the physiological outcomes of partial agonism against full agonists like TAK-875 or AgoPAMs (e.g., AM-1638). This application is critical for understanding the therapeutic window of GPR40 modulation and the potential advantages of partial agonism in reducing receptor desensitization or off-target effects.

Preclinical Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling of Oral Anti-Diabetic Agents

With a well-characterized oral bioavailability of 84% and a defined plasma Cmax of 1.4 µM in rats [3], AMG-837 sodium is an excellent candidate for PK/PD modeling. Researchers can utilize this compound to establish exposure-response relationships for glucose-lowering and insulin secretion. Its robust PK profile minimizes variability in oral dosing studies, facilitating the development of predictive models for GPR40 agonist efficacy in T2DM.

Enantioselective Synthesis and Process Chemistry Benchmarking

For process chemists and CROs developing scalable routes to chiral pharmaceutical intermediates, the synthesis of AMG-837 sodium represents a valuable case study. The published enantioselective route via catalytic asymmetric conjugate addition [4] and subsequent process optimization [5] provide a benchmark for efficient construction of chiral β-alkynyl acid motifs. Procurement of AMG-837 sodium for this purpose ensures access to a compound with a well-documented synthetic history, facilitating method development and impurity profiling.

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